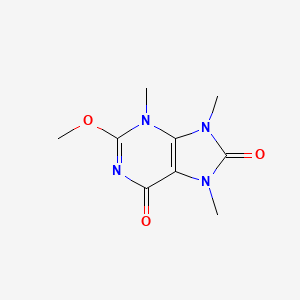

2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are usually purine derivatives.

Methoxylation: The introduction of the methoxy group (-OCH3) is achieved through a methoxylation reaction. This step requires the use of methanol and a suitable catalyst under controlled temperature and pressure conditions.

Methylation: The methyl groups are introduced through methylation reactions, which involve the use of methylating agents such as methyl iodide or dimethyl sulfate.

Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired purine structure. This step may require the use of strong acids or bases to facilitate the ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large-scale reactors. The process involves:

Batch or Continuous Processing: Depending on the scale of production, the synthesis can be performed in batch or continuous reactors.

Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its reduced forms. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides or amines are commonly used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halides, amines, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives and as a model compound in studying purine chemistry.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, affecting their function.

Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Caffeine (1,3,7-Trimethylxanthine): Similar structure but lacks the methoxy group.

Theobromine (3,7-Dimethylxanthine): Similar structure but lacks one methyl group and the methoxy group.

Theophylline (1,3-Dimethylxanthine): Similar structure but lacks one methyl group and the methoxy group.

Uniqueness

2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione is a purine derivative characterized by its complex structure, which includes methoxy and methyl groups. This compound has garnered attention due to its potential biological activities and applications in pharmaceuticals. Understanding its biological activity is crucial for exploring its therapeutic potential.

The molecular formula of this compound is C9H12N4O3 with a molecular weight of 224.22 g/mol . The structural uniqueness of this compound lies in the specific arrangement of its functional groups on the purine ring.

Biological Activities

Research indicates that purine derivatives can exhibit various pharmacological effects. The biological activities associated with this compound include:

- Antitumor Activity : Studies have shown that purine derivatives can inhibit the proliferation of various cancer cell lines. For instance, certain structural analogs have demonstrated significant cytotoxic effects against human solid tumors .

- Antibacterial Effects : The compound may affect bacterial growth through mechanisms similar to other purines that interfere with nucleotide synthesis .

- Anti-inflammatory Properties : There is evidence suggesting that purine derivatives can modulate inflammatory responses, potentially offering therapeutic avenues for inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of related purine compounds. Here are some notable findings:

- Antitumor Efficacy :

- Mechanism of Action :

- Pharmacokinetics and Bioavailability :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1,7-Dimethylxanthine | C_7H_8N_4O_2 | Known for stimulant effects; used in energy drinks. |

| 1-Methyluric acid | C_6H_6N_4O_3 | Exhibits diuretic properties; affects uric acid levels. |

| 1,3-Dimethyluric acid | C_6H_8N_4O_3 | Involved in purine metabolism; potential therapeutic uses. |

The unique arrangement of methoxy and methyl groups on the purine ring in this compound may enhance its biological activity compared to other derivatives.

Properties

Molecular Formula |

C9H12N4O3 |

|---|---|

Molecular Weight |

224.22 g/mol |

IUPAC Name |

2-methoxy-3,7,9-trimethylpurine-6,8-dione |

InChI |

InChI=1S/C9H12N4O3/c1-11-5-6(14)10-8(16-4)12(2)7(5)13(3)9(11)15/h1-4H3 |

InChI Key |

BKQRHLFNVHGQKO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(N(C(=NC2=O)OC)C)N(C1=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.